Di-9H-fluoren-9-yldimethylsilane

Description

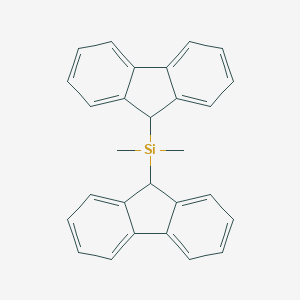

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bis(9H-fluoren-9-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWIUTIZUVVALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346692 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18769-00-1 | |

| Record name | Di-9H-fluoren-9-yldimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photophysical Phenomena and Excited State Dynamics of Di 9h Fluoren 9 Yldimethylsilane

Investigations into Intramolecular Excimer Formation Dynamics

The study of intramolecular excimer formation in DFYDMS reveals the transition from a locally excited state to a geometrically distinct excimer state. This process is governed by specific kinetics and energetic factors and is influenced by the surrounding environment.

Upon excitation, DFYDMS initially forms a locally excited (LE) state, which is electronically and geometrically similar to the ground-state monomer. Subsequent conformational changes can lead to the formation of an intramolecular excimer, a stable excited-state dimer formed between the two fluorenyl moieties of the same molecule.

Analysis of time-resolved fluorescence data has identified at least three distinct excited states for DFYDMS in cyclohexane. nih.gov Two of these are characterized as locally excited (LE) states with a fluorescence maximum (λmax) around 320 nm. nih.gov The third is an excimer state, which is significantly red-shifted, with its fluorescence maximum appearing at approximately 400 nm. nih.gov

The LE states are associated with conformers where the two fluorene (B118485) rings are not in a parallel, face-to-face arrangement. Theoretical calculations suggest these may correspond to orthogonal or trans-gauche geometries. vu.nl In contrast, the excimer state corresponds to a true sandwich conformer, where the fluorene moieties are in a face-to-face arrangement. nih.govnih.gov The transition from an initial LE state, described as having a "near sandwich" geometry, to the "true sandwich" geometry of the excimer state is a key step in the excited-state dynamics. nih.gov

Table 1: Excited State Properties of Di-9H-fluoren-9-yldimethylsilane in Cyclohexane

| State Type | Fluorescence λmax (nm) | Lifetime (ns) |

|---|---|---|

| Locally Excited (LE) State 1 | ~320 | 0.70 ± 0.04 |

| Locally Excited (LE) State 2 | ~320 | 1.75 ± 0.02 |

| Excimer State | ~400 | 7.34 ± 0.02 |

Data sourced from global analysis of fluorescence decay curves. nih.gov

The transition from the monomer-like LE state to the excimer state is a dynamic process with specific kinetics. The formation of the excimer is not instantaneous. It has been shown that the LE state with a lifetime of 0.70 ns acts as a precursor to the excimer state. nih.gov This lifetime corresponds to the rise time for the formation of the excimer, indicating that it takes 0.70 ns for the initial "near sandwich" LE state to convert into the "true sandwich" excimer state. nih.gov

Energetically, the transformation is accompanied by a slight conformational change. acs.orgacs.org Time-dependent density-functional theory (TD-DFT) calculations support this model, revealing that the excitation energy is significantly lowered as the separation and dihedral angle between the two fluorene chromophores decrease. nih.gov This finding confirms that the excimer state, which emits the lower-energy (red-shifted) fluorescence, corresponds to the more stable sandwich conformer. nih.gov

Absorption and Fluorescence Spectral Characteristics in Solution

The photophysical behavior of this compound in solution is characterized by the interplay between a locally excited (LE) state and an intramolecular excimer state. This dual fluorescence is a key feature, with the relative intensities of the monomer and excimer emissions being highly dependent on the solvent environment.

Studies have shown that the absorption spectrum of this compound arises from the fluorenyl chromophores. In non-polar solvents like methylcyclohexane, the absorption spectrum is well-structured. Upon excitation, the molecule can exhibit fluorescence from two distinct states. The first is a higher-energy emission from the locally excited monomeric fluorene units. The second is a lower-energy, broad, and structureless emission attributed to an intramolecular excimer, which is formed through a conformational change that brings the two fluorene moieties into a sandwich-like arrangement.

The fluorescence spectrum is a composite of these two bands. The locally excited state fluorescence appears at shorter wavelengths, typically around 320 nm. In contrast, the excimer fluorescence is significantly red-shifted, with its maximum appearing at approximately 400 nm. The formation of the excimer is a dynamic process from the initially populated locally excited state.

The solvent plays a crucial role in the kinetics of the monomer-excimer transition. However, research indicates that the effect of solvent viscosity on this transformation is slight. This suggests that the conformational change required for excimer formation is minor, likely a transition from a near face-to-face conformation to a true sandwich geometry. Time-resolved fluorescence spectroscopy has been instrumental in elucidating the dynamics of these excited states, revealing distinct lifetimes for the locally excited and excimer states.

The detailed photophysical data for this compound in a representative non-polar solvent are summarized in the table below.

Photophysical Data for this compound

| Solvent | λ_abs (nm) | λ_fl (Monomer) (nm) | λ_fl (Excimer) (nm) |

|---|---|---|---|

| Methylcyclohexane | 295, 307 | ~320 | ~400 |

Data derived from studies on the intramolecular excimer formation of the compound.

Computational Chemistry and Theoretical Investigations of Di 9h Fluoren 9 Yldimethylsilane

Quantum Chemical Calculations for Molecular Conformation and Geometry

Theoretical studies have been instrumental in elucidating the conformational landscape of Di-9H-fluoren-9-yldimethylsilane in both its ground and excited states. These calculations are crucial for interpreting experimental spectroscopic data and understanding the mechanism of intramolecular excimer formation.

In its ground state, this compound can adopt various conformations due to the rotational freedom of the two fluorenyl groups around the silicon atom. A key conformation that has been the subject of theoretical investigation is the gauche-gauche (gg) or "sandwich" conformer. Computational studies indicate that slight conformational changes, such as the transition from a near face-to-face conformer to a true sandwich conformer, are energetically feasible. acs.orgnih.gov This is significant because the kinetics of the transition between the monomer and the excimer show only a slight dependence on solvent viscosity, suggesting a subtle conformational shift is involved. acs.orgnih.gov

Upon photoexcitation, the molecule undergoes changes in its geometry. The optimization of excited state geometries is essential for understanding emission processes like fluorescence. joaquinbarroso.commsu.su For this compound, theoretical calculations reveal that the excitation energy is significantly lowered as the distance between the two fluorene (B118485) chromophores decreases and the dihedral angle changes, leading to a more sandwich-like arrangement. acs.org This calculated conformational change in the excited state is directly linked to the formation of an intramolecular excimer, which is responsible for a notable red-shifted fluorescence emission. acs.org The excimer state is predicted to correspond to this sandwich conformer. acs.org

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) methods are the workhorses of computational studies on this compound, providing a balance of accuracy and computational cost. These methods are used to calculate the electronic structure, molecular geometries, and energetic properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of electronic excited states. joaquinbarroso.com This approach is applied to understand the absorption and emission spectra of molecules. In the case of this compound, TD-DFT calculations have been performed to investigate its electronic transitions. acs.org These calculations are fundamental to simulating the molecule's absorption spectrum and understanding how electronic excitation influences its structure and leads to phenomena like excimer formation.

A key output of TD-DFT calculations is the prediction of excitation energies and their corresponding oscillator strengths. The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition. For this compound, excitation energies and oscillator strengths have been calculated using the B3LYP functional with a cc-pVTZ basis set. acs.org These theoretical values are critical for constructing a simulated absorption spectrum of the molecule.

Table 1: Theoretical Calculation Details for this compound

| Computational Method | Functional/Basis Set | Calculated Properties |

| Time-Dependent Density Functional Theory (TD-DFT) | B3LYP/cc-pVTZ | Excitation Energies, Oscillator Strengths |

A crucial step in computational chemistry is the validation of theoretical models against experimental results. For this compound, the simulated absorption spectrum, generated from TD-DFT calculations of oscillator strengths at different wavelengths, shows good agreement with the experimentally observed absorption pattern. acs.org This concordance between theory and experiment lends confidence to the computational model and its predictions regarding the conformational changes and energetics of excimer formation. acs.org The TD-DFT calculations successfully rationalize the experimental observation that the excimer state, which emits a significantly red-shifted fluorescence, corresponds to a sandwich-like conformer. acs.org

Advanced Materials Science Applications of Fluorene Based Organosilicon Compounds

Design Principles for High-Performance Fluorene-Containing Materials

The quest for next-generation electronic and optoelectronic devices has propelled significant research into organic materials that offer a unique combination of processability, tunable properties, and high performance. Within this landscape, fluorene-based organosilicon compounds have emerged as a particularly promising class of materials. The specific compound, Di-9H-fluoren-9-yldimethylsilane, serves as a key example illustrating the design principles that underpin the development of high-performance materials for advanced applications, such as organic light-emitting diodes (OLEDs).

The molecular architecture of this compound, which features two fluorene (B118485) moieties bridged by a dimethylsilyl group, is central to its advantageous properties. The fluorene unit itself is a well-established building block in materials science due to its rigid, planar structure and efficient blue fluorescence. This inherent rigidity helps to prevent intermolecular aggregation, which can otherwise lead to quenching of luminescence and reduced device efficiency.

The incorporation of a silicon bridge, specifically a dimethylsilyl group, introduces several critical benefits. The tetrahedral geometry of the silicon atom and the longer silicon-carbon bonds, as compared to carbon-carbon bonds, disrupt the planarity between the two fluorene units. This steric hindrance further enhances the solubility of the material and helps to maintain a stable amorphous morphology in thin films, which is crucial for the longevity and reliability of electronic devices. nih.gov Moreover, the silicon atom does not extend the π-conjugation across the molecule, which is a key design feature for certain applications. For instance, in host materials for phosphorescent OLEDs, this lack of extended conjugation helps to maintain a high triplet energy level, which is essential for efficient energy transfer to the phosphorescent dopant and preventing back-energy transfer. nih.gov

While specific research detailing the performance of this compound in electronic devices is not extensively available in public literature, the design principles embodied by its structure are well-recognized in the field of advanced materials. The combination of the electronically active fluorene units with the structurally and electronically moderating dimethylsilyl bridge provides a powerful strategy for creating materials with high thermal stability, good morphological stability, and tunable electronic properties.

Detailed Research Findings

Although comprehensive studies focusing solely on this compound are limited, the fundamental properties of this compound can be inferred from its chemical structure and the broader understanding of fluorene-based organosilicon materials.

Basic Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18769-00-1 | chemicalbook.com |

| Molecular Formula | C₂₈H₂₄Si | |

| Molecular Weight | 388.58 g/mol | |

| Melting Point | 176-180 °C | chemicalbook.com |

Coordination Chemistry and Organometallic Aspects of Di 9h Fluoren 9 Yldimethylsilane Derivatives

Potential as Ligands in Metal Complexes

Derivatives of Di-9H-fluoren-9-yldimethylsilane serve as versatile ligands in the formation of metal complexes, particularly with lanthanide elements. The deprotonation of the fluorenyl C-H bonds creates anionic carbon centers that readily coordinate to metal ions. For instance, the lithium salt of a closely related bis-(9-fluorenyl)(methyl)(phenyl)-silylene has been successfully employed to synthesize a series of new lanthanide complexes. asianpubs.org This demonstrates the potential of such silyl-bridged fluorenyl systems to act as effective ligands for a range of metals.

The general synthetic route involves the reaction of the lithiated silylene-bridged fluorenyl ligand with a metal halide, such as a lanthanide trichloride (B1173362) (LnCl₃). asianpubs.org This metathetical reaction results in the formation of the desired organometallic complex, where the silyl-bridged fluorenyl moiety acts as a chelating ligand. The stability and reactivity of these complexes are influenced by the nature of the metal and the solvent system used during synthesis. The successful isolation of complexes with various lanthanides, including Ytterbium (Yb), Dysprosium (Dy), Praseodymium (Pr), Lanthanum (La), Samarium (Sm), and Neodymium (Nd), underscores the broad applicability of these ligands in coordination chemistry. asianpubs.org

The coordination of the fluorenyl groups can be influenced by the steric bulk of the substituents on the silicon atom and the size of the metal ion. This interplay allows for the fine-tuning of the coordination environment, which is a critical aspect in the design of catalysts and functional organometallic materials.

Exploration of Silicon-Metal Interactions in Organometallic Systems

The silicon bridge holds the two fluorenyl groups in a specific spatial arrangement, which can facilitate or hinder the formation of certain coordination geometries. This "ansa-effect" is a well-established concept in organometallic chemistry, particularly for metallocene-type complexes. The dimethylsilyl bridge in this compound derivatives enforces a particular conformation that can influence catalytic activity, for example, in olefin polymerization.

Advanced Spectroscopic Characterization of Organometallic Species (e.g., NMR, FT-IR, X-ray Diffraction)

The characterization of organometallic complexes derived from this compound and its analogues relies on a suite of advanced spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy is a fundamental tool for identifying the coordination of the fluorenyl ligand to the metal center. The IR spectra of the free ligand will show characteristic C-H stretching and bending vibrations for the fluorenyl groups. Upon complexation, shifts in these vibrational frequencies can be observed, indicating the formation of a metal-carbon bond. For a closely related series of lanthanide complexes with a bis-(9-fluorenyl)(methyl)(phenyl)-silylene ligand, characteristic IR absorption bands provide evidence of the ligand's presence in the complexes. asianpubs.org

| Compound | Key IR Absorption Bands (cm⁻¹) |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]LaCl | 3056, 1448, 1248, 1120, 1028, 836, 738 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]PrCl | 3054, 1447, 1247, 1120, 1028, 836, 737 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]NdCl | 3056, 1447, 1248, 1120, 1028, 836, 737 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]SmCl | 3054, 1447, 1247, 1120, 1028, 836, 737 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]DyCl | 3055, 1447, 1248, 1120, 1028, 836, 738 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]YbCl | 3054, 1447, 1247, 1120, 1028, 836, 737 |

Mass Spectrometry provides crucial information about the molecular weight and fragmentation pattern of the complexes, confirming their composition. For the aforementioned lanthanide complexes, mass spectral data support the proposed structures. asianpubs.org

| Compound | Molecular Ion Peak (m/z) |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]LaCl | 560 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]PrCl | 562 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]NdCl | 565 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]SmCl | 571 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]DyCl | 584 |

| [Bis-(9-fluorenyl)(methyl)(phenyl)-silylene]YbCl | 594 |

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the solution-state structure of these diamagnetic organometallic complexes. ¹H and ¹³C NMR spectroscopy can confirm the coordination of the fluorenyl groups and provide information about the symmetry of the complex. The chemical shifts of the protons on the fluorenyl rings and the methyl groups on the silicon bridge are sensitive to the coordination environment. For paramagnetic complexes, such as many lanthanide compounds, NMR spectra can be broad and shifted, but can still provide valuable structural insights.

X-ray Diffraction on single crystals provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. For silyl-bridged bis(fluorenyl) complexes, X-ray diffraction can reveal the hapticity of the fluorenyl ligands, the bite angle of the chelating ligand, and any close contacts between the silicon atom and the metal center. Although specific X-ray data for this compound complexes are not detailed in the provided search results, the structures of analogous silyl-bridged fluorenyl metal complexes have been determined by this method, confirming the η⁵-coordination of the fluorenyl ligands in many cases. researchgate.net

Emerging Research Frontiers and Future Directions

Novel Synthetic Methodologies for Enhanced Structural Control

The precise synthesis of Di-9H-fluoren-9-yldimethylsilane and its derivatives is crucial for tuning its electronic and photophysical properties. While established methods exist, emerging research focuses on achieving greater control over the molecular architecture. The conventional synthesis involves the reaction of 9H-fluoren-9-yllithium with dichlorodimethylsilane (B41323). chemicalbook.com

Modern synthetic research is exploring more sophisticated methodologies to create complex fluorene-based structures. These include strategies for introducing various functional groups onto the fluorene (B118485) backbone, which can modulate the compound's solubility, solid-state packing, and electronic characteristics. For example, methods like using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) to generate the fluorenyl anion in situ under mild conditions are being investigated for the synthesis of various 9-fluorenylidene derivatives. mdpi.com Furthermore, aerobic oxidation techniques are being refined for the efficient conversion of 9H-fluorenes into 9-fluorenones, which serve as versatile precursors for a wide range of functionalized fluorene compounds. rsc.org The goal of these new methodologies is to enable the rational design of molecules with tailored properties for specific applications.

Table 1: Synthetic Methodologies for Fluorene-Based Compounds

| Methodology | Reactants | Product Type | Key Advantages |

|---|---|---|---|

| Classical Synthesis | 9H-fluoren-9-yllithium, Dichlorodimethylsilane | This compound | Direct route to the target compound. chemicalbook.com |

| TDAE-Initiated Reaction | 9-Bromofluorene, Aldehydes/Ketones, TDAE | 9-Substituted Fluorenyl Alcohols | Mild reaction conditions, in situ anion generation. mdpi.com |

| Aerobic Oxidation | Substituted 9H-fluorenes, KOH, Air | Substituted 9-Fluorenones | High efficiency, uses air as an oxidant. rsc.org |

| Schiff Base Condensation | 9-Fluorenone, Primary Amines | N-9H-fluoren-9-ylidene anilines | Versatile for creating imine-linked fluorene structures. researchgate.net |

Advanced Spectroscopic Techniques for Elucidating Ultrafast Dynamics

Understanding the excited-state behavior of this compound is critical to its application in optoelectronic devices and sensors. Advanced spectroscopic techniques are essential for probing the complex and rapid photophysical processes that occur after the molecule absorbs light.

Research has employed steady-state and time-resolved fluorescence spectroscopies to study the intramolecular excimer formation in this compound. nih.gov An excimer is an excited-state dimer formed between two identical molecules (or moieties, in this case, the two fluorenyl groups). These studies reveal that upon excitation, the molecule can transition from a monomer-like excited state to a lower-energy excimer state, which is characterized by a significantly red-shifted fluorescence. nih.gov The kinetics of this transition are only slightly affected by solvent viscosity, suggesting the conformational change required to form the face-to-face "sandwich" excimer is minor. nih.gov

Future investigations will likely involve more sophisticated ultrafast techniques, such as femtosecond pump-probe spectroscopy, to provide a more detailed picture of these dynamics. rsc.org These methods can track the electronic and vibrational changes on timescales of femtoseconds to picoseconds, offering insights into processes like internal conversion, intersystem crossing, and vibrational energy relaxation that compete with fluorescence. rsc.orgrsc.org

Table 2: Spectroscopic Techniques for Analyzing this compound

| Spectroscopic Technique | Information Obtained | Timescale | Relevance |

|---|---|---|---|

| Steady-State Fluorescence | Emission wavelength, quantum yield, excimer formation evidence. nih.gov | Nanoseconds (ns) | Characterizes the emissive properties and stable excited states. |

| Time-Resolved Fluorescence | Excited-state lifetimes, kinetics of dynamic processes (e.g., excimer formation). nih.gov | Picoseconds (ps) to ns | Elucidates the rates of conformational changes and energy transfer. |

| Femtosecond Pump-Probe Spectroscopy | Ultrafast electronic and vibrational relaxation pathways. rsc.org | Femtoseconds (fs) to ps | Tracks the initial steps of energy dissipation after light absorption. |

Multiscale Computational Modeling for Predicting Material Properties

Computational modeling has become an indispensable tool for understanding and predicting the properties of complex molecules like this compound. Multiscale modeling approaches, which combine different levels of theory to span various length and time scales, are particularly powerful.

At the most detailed level, quantum mechanical methods like Time-Dependent Density Functional Theory (TD-DFT) are used. For this compound, TD-DFT calculations have been used to simulate the absorption spectrum and to investigate how the excitation energy changes with the conformation of the two fluorene units. nih.gov These calculations confirmed that the excitation energy decreases significantly as the fluorene groups approach a sandwich-like arrangement, supporting the assignment of the red-shifted emission to an excimer state. nih.gov

For larger systems or longer timescales, such as simulating the morphology of a thin film or the behavior of the molecule within a polymer matrix, more computationally efficient methods are required. kit.edu These include classical molecular dynamics (MD) simulations using atomistic force fields and coarse-grained models where groups of atoms are represented as single beads. mdpi.com By bridging these different scales, researchers can predict bulk material properties, such as charge carrier mobility or thin-film morphology, based on the fundamental quantum chemical properties of a single molecule. kit.edu

Table 3: Computational Modeling Scales for Material Prediction

| Modeling Scale | Method Example | Properties Predicted |

|---|---|---|

| Quantum Mechanical (Atomistic) | Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, excited state energies, molecular orbitals. nih.gov |

| Classical (Atomistic) | Molecular Dynamics (MD) | Molecular conformation, packing in condensed phases, diffusion coefficients. mdpi.com |

| Coarse-Grained (Mesoscale) | Inverse Monte Carlo | Polymer morphology, phase separation, large-scale assembly. |

Development of Hybrid Materials Incorporating this compound Scaffolds

A significant frontier is the incorporation of this compound scaffolds into hybrid organic-inorganic materials. The dimethylsilane (B7800572) bridge provides a natural point of connectivity for creating silicon-based polymers (polysilanes) or for grafting the molecule onto the surfaces of inorganic materials like silica (B1680970), zeolites, or metal oxides. mdpi.com

By reacting this compound or its functionalized analogues with other silane (B1218182) precursors, it is possible to create novel copolymers where the unique photophysical properties of the fluorene units are combined with the robust and processable backbone of a polysiloxane or polysilane. Such materials could find use in applications like light-emitting layers in OLEDs or as active materials in chemical sensors.

Another promising avenue is the surface modification of materials. For example, functionalized silanes can be chemically bonded to the hydroxyl groups on the surface of silica gel or glass. mdpi.com Applying this concept, this compound could be used to create surfaces that are highly fluorescent or that can selectively interact with other molecules, leading to new types of stationary phases for chromatography or solid-state sensors.

Table 4: Potential Hybrid Materials and Their Applications

| Hybrid Material Type | Composition | Potential Application |

|---|---|---|

| Copolymer | This compound units within a polysiloxane chain. | Solution-processable emissive layers for OLEDs. |

| Surface-Modified Silica | This compound covalently bonded to SiO₂ nanoparticles. | Fluorescent tracers for bio-imaging, solid-state sensors. |

| Modified Zeolite | This compound incorporated into zeolite pores. | Shape-selective photocatalysts or sensors. |

Exploration of New Functional Applications in Diverse Scientific Domains

The unique structure and photophysics of this compound and related fluorene derivatives make them attractive candidates for a range of new applications. The sensitivity of the intramolecular excimer formation to the local environment (e.g., conformation, polarity) is a key feature that can be exploited.

One of the most promising areas is the development of fluorescent chemosensors. nih.gov By attaching specific recognition units (receptors) to the fluorene backbone, it is possible to design molecules whose fluorescence properties change dramatically upon binding to a target analyte, such as a metal ion or a small organic molecule. nih.gov The binding event could alter the conformation of the molecule, thereby promoting or inhibiting excimer formation and leading to a "turn-on" or "turn-off" fluorescent response.

Furthermore, the silicon-containing nature of the compound opens up applications as a sorbent or extraction agent. Hybrid materials incorporating these fluorenyl-silane units could be used to selectively adsorb metal ions from solution, with potential uses in environmental remediation or precious metal recovery. mdpi.com The combination of the fluorene's optical properties and the silane's chemical versatility provides a rich platform for innovation across fields from materials science to analytical chemistry.

Table 5: Potential Functional Applications

| Application Domain | Underlying Principle | Example |

|---|---|---|

| Chemical Sensing | Analyte binding alters conformation, affecting intramolecular excimer fluorescence. | "Turn-on" fluorescent sensor for specific metal ions. nih.gov |

| Optoelectronics | Efficient blue emission from the fluorene moiety. | Host or emissive material in Organic Light-Emitting Diodes (OLEDs). |

| Environmental Science | Adsorption of analytes onto hybrid materials containing the fluorene-silane scaffold. | Sorbent material for the extraction of heavy or noble metals from water. mdpi.com |

| Molecular Probes | Fluorescence sensitivity to local environment polarity and viscosity. | Probing the microenvironment of polymer films or biological membranes. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Di-9H-fluoren-9-yldimethylsilane (DFYDMS) and its derivatives?

DFYDMS is synthesized via organosilane coupling reactions. A typical approach involves reacting 9H-fluoren-9-yl lithium or Grignard reagents with dimethylchlorosilane under inert conditions . For derivatives like bis(9-methylfluoren-9-yl)dimethylsilane, alkylation of the fluorene moiety precedes silane coupling . Key characterization includes H/C NMR to confirm substitution patterns and X-ray crystallography to resolve steric effects from bulky fluorenyl groups .

Q. How does the steric bulk of fluorenyl groups influence the structural conformation of DFYDMS?

The fluorenyl groups in DFYDMS induce significant steric hindrance, forcing a near face-to-face arrangement of the aromatic rings. X-ray studies of analogs like bis(9-methylfluoren-9-yl)dimethylsilane reveal intramolecular C-H···π interactions that stabilize this conformation . Computational models (e.g., B3LYP/cc-pVTZ) predict a dihedral angle of <10° between fluorenyl planes, corroborated by crystallographic data .

Q. What spectroscopic techniques are essential for characterizing DFYDMS in solution?

- UV-Vis spectroscopy : Identifies - transitions ( ~310 nm) and excimer formation (red-shifted absorption at ~400 nm) .

- Fluorescence spectroscopy : Resolves monomer (320 nm) vs. excimer (400 nm) emission bands, with lifetime analysis (time-correlated single-photon counting) quantifying excited-state dynamics .

- NMR : Si NMR confirms silane connectivity, while H NMR reveals hindered rotation of fluorenyl groups via splitting patterns .

Advanced Research Questions

Q. How can global analysis of time-resolved fluorescence data elucidate DFYDMS’s intramolecular excimer formation dynamics?

Time-resolved fluorescence decay curves are globally deconvoluted to extract species-associated spectra (SAS) and decay-associated spectra (DAS). For DFYDMS, three excited states are identified:

- Locally excited (LE) states : Lifetimes of 0.70 ns (initial S near-sandwich geometry) and 1.75 ns (partially relaxed state) .

- Excimer state : Lifetime of 7.34 ns, formed via LE state relaxation to a true sandwich conformation . Target analysis links these states to potential energy surfaces derived from TD-DFT calculations, revealing a barrierless excimer formation pathway .

Q. What computational strategies are used to model DFYDMS’s photophysical behavior?

- TD-DFT (B3LYP/cc-pVTZ) : Calculates excitation energies and oscillator strengths, predicting absorption spectra that align with experimental data .

- Conformational sampling : Molecular dynamics (MD) simulations track interchromophore distance (<4 Å) and dihedral angle changes during excimer formation .

- Potential energy surfaces (PES) : Map energy minima for LE and excimer states, showing stabilization via -stacking interactions (~25 kJ/mol) .

Q. How do solvent effects and viscosity impact DFYDMS’s excimer kinetics?

Unlike conventional excimer-forming systems, DFYDMS exhibits minimal solvent viscosity dependence. In low-viscosity solvents (e.g., hexane), the excimer formation rate () remains nearly constant, suggesting a small activation barrier (<5 kJ/mol) . This contrasts with systems requiring large conformational changes, highlighting DFYDMS’s rapid, near-barrierless transition between LE and excimer states .

Data Contradictions and Resolution

Q. Discrepancies in reported excimer lifetimes for DFYDMS: How can these be reconciled?

Early studies reported excimer lifetimes of ~5 ns in non-polar solvents , while later work using ps-resolved fluorescence found 7.34 ns . This discrepancy arises from:

- Instrumental resolution : Sub-ns time resolution in older setups vs. ps-resolution in modern systems .

- Global vs. single-wavelength analysis : Global fitting accounts for spectral overlap, reducing artifacts from LE/excimer band mixing .

Methodological Recommendations

Best practices for analyzing DFYDMS’s excited-state dynamics:

- Use global target analysis (e.g., via TIMP or Glotaran) to deconvolute overlapping spectral contributions .

- Validate computational models (TD-DFT) against experimental X-ray data to ensure accurate conformational inputs .

- Employ solvatochromic studies in non-polar solvents (e.g., cyclohexane) to minimize solvent relaxation artifacts in fluorescence decay measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.